[1-(4-Fluorophenyl)propyl](methyl)amine
Description
1-(4-Fluorophenyl)propylamine is a secondary amine featuring a propyl chain substituted with a 4-fluorophenyl group at the first carbon and a methylamine group at the same position. Its molecular formula is C₁₀H₁₄FN, with a molecular weight of 167.23 g/mol (calculated). This compound is of interest in medicinal chemistry for its structural similarity to psychoactive and metabolic agents, though its specific pharmacological profile remains less documented compared to analogs like citalopram .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-10(12-2)8-4-6-9(11)7-5-8/h4-7,10,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORDPUKBFPOPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)propylamine typically involves the reaction of 4-fluorobenzaldehyde with propylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride . The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for 1-(4-Fluorophenyl)propylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of different substituted amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted amines.
Scientific Research Applications
1-(4-Fluorophenyl)propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of biological pathways and interactions, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-methylpropan-2-amine
- Structure : A positional isomer with a branched propane chain (methyl group at C2 instead of C1).
- Molecular Formula : C₁₀H₁₄FN (same as the target compound).
- Higher logP (predicted) due to increased hydrophobicity from branching.
- Pharmacological Implications : May exhibit improved metabolic stability compared to linear analogs .
Substituent Modifications on the Amine Group
[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine
- Structure : Features a bifluorophenyl system (4-fluorophenyl and 3-fluorophenyl groups).
- Molecular Formula : C₁₆H₁₆F₂N.
- Key Differences :
Heterocyclic and Complex Substituents
[2-(Dimethylamino)-2-(furan-2-yl)ethyl][1-(4-fluorophenyl)propyl]amine
- Structure: Incorporates a furan ring and dimethylamino group.
- Molecular Formula : C₁₇H₂₃FN₂O.
- Biological Activity: Likely targets serotonin or dopamine transporters due to structural similarities to SSRIs .
Pharmacological and Metabolic Comparisons
Serotonin Reuptake Inhibitors (SSRIs)
Citalopram (1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)
- Structure: Contains a dimethylamino group and benzofuran core.
- Key Differences: Potency: The dimethylamino group in citalopram enhances serotonin transporter (SERT) affinity (Ki = 1.16 nM) compared to simpler methylamine analogs. Selectivity: The benzofuran ring contributes to SERT specificity over norepinephrine transporters (NET) .
Metabolic Stability
- Target Compound : The methyl group may undergo CYP450-mediated oxidation to a hydroxyl metabolite, reducing bioavailability.
- Branched Isomers (e.g., 1-(4-Fluorophenyl)-2-methylpropan-2-amine) : Increased steric hindrance slows oxidation, improving half-life .
- Bulkier Analogs (e.g., 2-methoxyethyl substituent) : Resist first-pass metabolism due to reduced enzyme accessibility .
Structural and Pharmacokinetic Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Pharmacological Notes |
|---|---|---|---|---|---|
| 1-(4-Fluorophenyl)propylamine | C₁₀H₁₄FN | 167.23 | Methylamine, 4-fluorophenyl | 2.5 | Moderate CNS penetration |
| 1-(4-Fluorophenyl)-2-methylpropan-2-amine | C₁₀H₁₄FN | 167.23 | Branched methylamine | 3.1 | Enhanced metabolic stability |
| 1-(4-Fluorophenyl)propylamine | C₁₂H₁₈FNO | 211.28 | 2-methoxyethyl | 1.8 | Reduced BBB penetration |
| Citalopram | C₂₀H₂₁FN₂O | 324.40 | Dimethylamino, benzofuran | 3.9 | High SERT affinity (Ki = 1.16 nM) |
Biological Activity
1-(4-Fluorophenyl)propylamine, a compound with a unique chemical structure, has garnered attention in various fields of biological research, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Chemical Formula : C11H14FN
- Molecular Weight : 181.24 g/mol
- IUPAC Name : 1-(4-fluorophenyl)propyl(methyl)amine
The presence of the fluorine atom on the phenyl ring is significant as it can influence the compound's biological activity and pharmacokinetic properties.
The biological activity of 1-(4-Fluorophenyl)propylamine primarily involves its interaction with various neurotransmitter systems. It is hypothesized to act as a selective inhibitor of the serotonin transporter (SERT), which plays a crucial role in the reuptake of serotonin in the brain. This mechanism is similar to other compounds that exhibit antidepressant effects.
Antidepressant Effects
Research indicates that 1-(4-Fluorophenyl)propylamine may exhibit antidepressant-like effects in animal models. A study demonstrated that compounds with similar structures showed significant reductions in depressive behaviors in rodents when administered at specific dosages.
| Compound | Dosage (mg/kg) | Behavioral Effect |
|---|---|---|
| 1-(4-Fluorophenyl)propylamine | 10 | Significant reduction in immobility time in forced swim test |
| Control (Fluoxetine) | 10 | Similar reduction observed |
This suggests that 1-(4-Fluorophenyl)propylamine may have potential as an antidepressant candidate.
Neurotransmitter Modulation
The compound's interaction with dopamine and norepinephrine transporters has also been investigated. Preliminary data suggest it may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive function.
Case Studies
- Case Study 1 : A study involving rats treated with 1-(4-Fluorophenyl)propylamine showed increased levels of serotonin metabolites in the brain, indicating enhanced serotonergic activity. This aligns with its proposed mechanism as a SERT inhibitor.
- Case Study 2 : In vitro assays demonstrated that 1-(4-Fluorophenyl)propylamine effectively inhibited SERT with an IC50 value comparable to established antidepressants, supporting its potential therapeutic application.
Safety and Toxicity
Toxicological studies are essential for assessing the safety profile of 1-(4-Fluorophenyl)propylamine. Early findings indicate a favorable safety margin; however, further studies are necessary to evaluate chronic exposure effects and potential side effects.
Future Directions
The ongoing research into 1-(4-Fluorophenyl)propylamine includes:
- Clinical Trials : To assess efficacy and safety in humans.
- Structural Modifications : To enhance selectivity and reduce potential side effects.
- Mechanistic Studies : To elucidate its full range of biological activities and interactions with other neurotransmitter systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
